2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
Description
The compound 2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one (hereafter referred to as the target compound) is a heterocyclic molecule featuring a dihydropyridazin-3-one core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 2,4-dimethoxyphenyl group. This structural motif is characteristic of bioactive molecules often investigated for applications in medicinal chemistry, such as kinase inhibition or antimicrobial activity. The oxadiazole moiety contributes electron-withdrawing properties and metabolic stability, while the dimethoxy groups may enhance solubility and binding interactions .
Properties
IUPAC Name |
2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-27-15-8-9-16(18(12-15)28-2)21-22-19(29-24-21)13-25-20(26)11-10-17(23-25)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAACUCDFSTDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting 2,4-dimethoxybenzohydrazide with an appropriate nitrile under acidic or basic conditions.
Formation of the Dihydropyridazinone Core: This involves the cyclization of a hydrazine derivative with a diketone or an α,β-unsaturated carbonyl compound.
Coupling of the Two Fragments: The final step involves coupling the oxadiazole ring with the dihydropyridazinone core through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the dihydropyridazinone core.
Reduction: Reduction reactions can target the oxadiazole ring and the dihydropyridazinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic, basic, and neutral environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.
Mechanism of Action
The mechanism by which 2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Estimated based on structural formula; exact data unavailable in provided evidence.
Structural and Functional Differences
Core Heterocycles: The target compound combines a dihydropyridazinone with an oxadiazole ring, whereas Compound replaces oxadiazole with a triazole containing a sulfanyl group. Sulfur in triazole may increase lipophilicity and alter redox reactivity compared to the oxygen-rich oxadiazole . Compound lacks a fused heterocyclic system, instead featuring a pyridine-amine scaffold with a benzodioxin group, which could improve π-π stacking interactions but reduce metabolic stability compared to oxadiazole .
Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound likely enhances solubility and hydrogen-bonding capacity relative to the 4-methylbenzylsulfanyl group in Compound , which may confer stronger hydrophobic interactions.
Compound (391.46 g/mol) is flagged for research use only, highlighting a common theme among these analogs: early-stage investigation without clinical validation .
Research Findings and Limitations
- Bioactivity: While specific data on the target compound is unavailable, oxadiazoles are known for kinase inhibition (e.g., EGFR inhibitors), and dimethoxy groups may modulate selectivity .
- Stability : Oxadiazoles generally exhibit higher metabolic stability than triazoles, but sulfur-containing analogs (e.g., Compound ) might show unique reactivity in biological systems .
- Limitations : All compounds lack clinical validation, emphasizing their status as research tools. Computational studies (e.g., density-functional thermochemistry, as in ) could further elucidate their electronic properties and reactivity.
Biological Activity
The compound 2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a dihydropyridazinone core linked to an oxadiazole moiety, which is known for enhancing biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have shown that compounds containing oxadiazole and dihydropyridazine structures exhibit significant antimicrobial properties. For instance, derivatives with similar frameworks have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| Oxadiazole derivative A | MIC = 2 μg/ml against Staphylococcus aureus | |
| Dihydropyridazine derivative B | Effective against Escherichia coli |
Anticancer Properties
Research indicates that the compound may possess anticancer properties. The oxadiazole moiety is often associated with inhibiting cancer cell proliferation. In vitro studies have reported that derivatives of similar structures can induce apoptosis in various cancer cell lines.
Mechanism of Action:
- Apoptosis Induction: Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs) disrupting the cell cycle.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. Compounds with similar chemical frameworks have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
-
Study on Antimicrobial Efficacy:
A series of experiments conducted on synthesized derivatives demonstrated that the target compound exhibited potent antibacterial activity against resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics. -
Anticancer Activity Assessment:
In a controlled study, the compound was tested against human cancer cell lines (e.g., breast and lung cancer). Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a chemotherapeutic agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the oxadiazole and dihydropyridazine rings can enhance potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Substitution on oxadiazole ring | Increased antibacterial activity |
| Alteration of dihydropyridazine substituents | Enhanced anticancer efficacy |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
